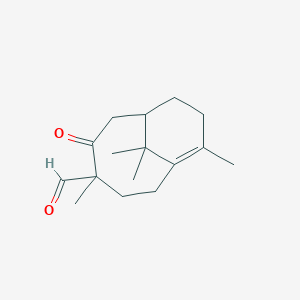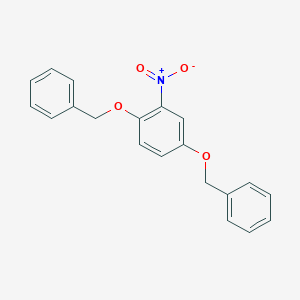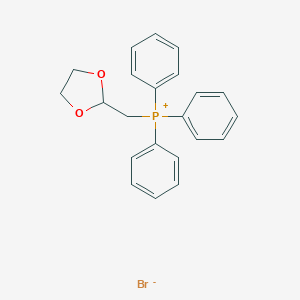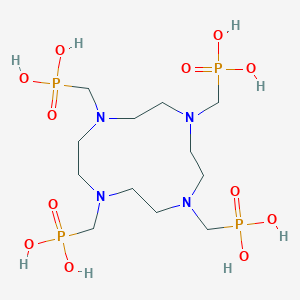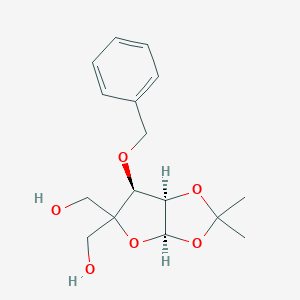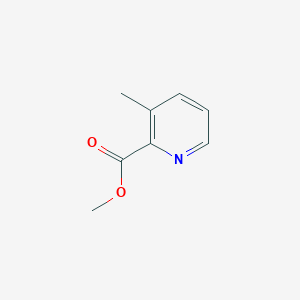
3-甲基吡啶-2-甲酸甲酯
描述
Methyl 3-methylpyridine-2-carboxylate is a chemical compound that is part of the pyridine family, which are heterocyclic aromatic compounds with a nitrogen atom in the ring structure. Although the provided papers do not directly discuss methyl 3-methylpyridine-2-carboxylate, they do provide insights into related compounds and their synthesis, structure, and properties, which can be informative for understanding this compound.
Synthesis Analysis
The synthesis of related pyridine compounds often involves catalytic systems or reactions with other organic compounds. For instance, the synthesis of methyl 4-aminopyrrole-2-carboxylates is achieved through a relay catalytic cascade reaction involving pyridinium ylides . Similarly, the synthesis of 2-methylpyridines is facilitated by a [3 + 2 + 1] annulation process using aryl methyl ketoxime acetates and triethylamine, with iodine as a catalyst . These methods highlight the versatility of pyridine synthesis and the potential for generating various substituted pyridines, including methyl 3-methylpyridine-2-carboxylate.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often characterized by spectroscopic methods and crystallography. For example, silver complexes with pyridine ligands have been studied, revealing bent and trigonal planar geometries around the silver ion . Additionally, cobalt(II)-pyridine complexes have been synthesized, showing distorted octahedral geometries . These studies demonstrate the diverse coordination environments that pyridine derivatives can adopt, which is also relevant for understanding the structure of methyl 3-methylpyridine-2-carboxylate.
Chemical Reactions Analysis
Pyridine derivatives participate in various chemical reactions. The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 is an example of a reaction that yields a pyridine carboxylic acid . Another reaction involves the modification of proteins with pyridine derivatives, which can be used to introduce heavy atoms into proteins for structural studies . These reactions showcase the reactivity of pyridine compounds and their potential for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be influenced by their substituents. For instance, the antimicrobial activity of certain pyridine compounds has been evaluated, with some derivatives showing considerable activity against various bacteria and yeasts . The lipophilicity of methylated pyridazine carboxylic acids has also been studied, with methylation increasing the compound's lipophilicity . These properties are important for the potential applications of pyridine derivatives in medicinal chemistry and other fields.
科学研究应用
-
Methyl 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate
- Application Summary : This compound was synthesized as part of a research program targeting novel molecules as potential anti-inflammatory agents .
- Methods of Application : Methyl 2-chloro nicotinoate and methyl thioglycolate were dissolved in anhydrous DMF and potassium carbonate was added. The reaction mixture was heated to 100 °C under an atmosphere of nitrogen for 21 hours .
- Results or Outcomes : The desired methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate was obtained as brown crystals with a yield of 60.0% .
-
Methyl-3-aminothiophene-2-carboxylate
- Application Summary : This compound is a significantly important intermediate in pharmaceutical products such as anti-hypertensives, antitumors, anti-HIV-1 integrase, human cytomegalovirus inhibitors, hepatitis C virus inhibitors, Xa factor inhibitors, antineoplastic PAK4 activase inhibitors, phosphatidylinositol 3-kinase PI3K inhibitors, and antithrombotic activity drugs .
- Results or Outcomes : The outcomes of the applications are not specified in the source, but the compound is noted to be a crucial intermediate in the synthesis of a variety of pharmaceutical products .
- Methyl 3-Methylpyridine-2-carboxylate
- Application Summary : This compound is a building block that has been used in the synthesis of various organic compounds .
- Results or Outcomes : The outcomes of the applications are not specified in the source, but the compound is noted to be a crucial intermediate in the synthesis of a variety of organic compounds .
-
Methyl 3-Methylpyridine-2-carboxylate
- Application Summary : This compound is a building block that has been used in the synthesis of various organic compounds .
- Results or Outcomes : The outcomes of the applications are not specified in the source, but the compound is noted to be a crucial intermediate in the synthesis of a variety of organic compounds .
-
Methyl 3-Methylpyridine-2-carboxylate
- Application Summary : This compound has been used in the synthesis of pyrrolo[3,4-b]pyridin-7(6H)-one derivatives as melanin concentrating hormone receptor 1 (MCH-R1) antagonists .
- Results or Outcomes : The outcomes of the applications are not specified in the source, but the compound is noted to be a crucial intermediate in the synthesis of a variety of medicinal compounds .
安全和危害
“Methyl 3-methylpyridine-2-carboxylate” is classified as harmful by inhalation, in contact with skin, and if swallowed . It can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing with plenty of soap and water if it comes into contact with skin (P302 + P352) .
属性
IUPAC Name |
methyl 3-methylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-4-3-5-9-7(6)8(10)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQFKEITVOTHIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483064 | |
| Record name | Methyl 3-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methylpyridine-2-carboxylate | |
CAS RN |
59718-84-2 | |
| Record name | Methyl 3-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-methylpyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

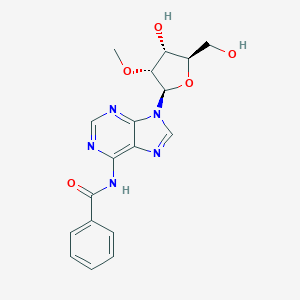
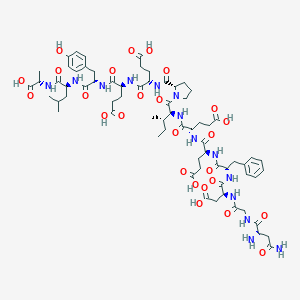
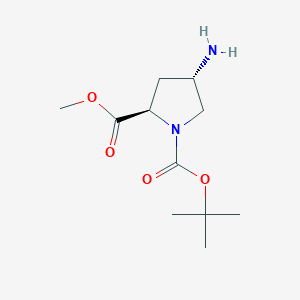
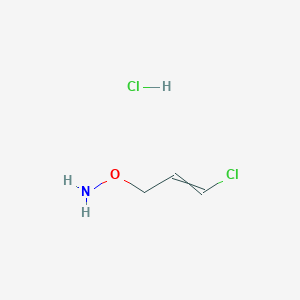

![Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B150722.png)

